1-Ethyl-3-methylimidazolium trifluoroacetate

Ionic Liquid Physical Properties Density Viscosity

1-Ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA], CAS 174899-65-1) is an imidazolium-based ionic liquid (IL) comprising the 1-ethyl-3-methylimidazolium cation paired with the trifluoroacetate anion. It is a non-volatile, room-temperature IL characterized by a molecular weight of 224.18 g/mol and a density of 1.31 g/cm³ at 25 °C, appearing as a colorless to pale yellow liquid.

Molecular Formula C8H11F3N2O2
Molecular Weight 224.18 g/mol
CAS No. 174899-65-1
Cat. No. B063530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methylimidazolium trifluoroacetate
CAS174899-65-1
Molecular FormulaC8H11F3N2O2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1
InChIKeyJOKVYNJKBRLDAT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA], CAS 174899-65-1) Ionic Liquid Baseline Properties for Scientific Procurement


1-Ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA], CAS 174899-65-1) is an imidazolium-based ionic liquid (IL) comprising the 1-ethyl-3-methylimidazolium cation paired with the trifluoroacetate anion . It is a non-volatile, room-temperature IL characterized by a molecular weight of 224.18 g/mol and a density of 1.31 g/cm³ at 25 °C, appearing as a colorless to pale yellow liquid [1]. Commercial grades typically exceed 97% purity by HPLC and are specified for applications in catalysis, separations, and electrochemical systems [1].

Why [EMIM][TFA] (CAS 174899-65-1) Cannot Be Generically Substituted: Key Differentiation Drivers for Scientific Selection


Generic substitution among imidazolium ionic liquids is technically unsound due to anion-specific physical property divergences that directly impact process performance. The trifluoroacetate ([TFA]⁻) anion confers a unique combination of moderate density, moderate viscosity, and a narrow electrochemical oxidative limit that differs substantially from common analogs such as acetate ([Ac]⁻), triflate ([OTf]⁻), and dicyanamide ([DCA]⁻) [1][2]. Furthermore, [TFA]⁻ exhibits fundamentally different gas absorption behavior, engaging in physical rather than chemical CO₂ uptake, which directly determines its suitability for separation processes where reversible physisorption is required [3]. Selecting an alternative anion without quantitative verification of these parameters risks altered mass transfer, electrochemical instability, or unintended chemical reactivity, thereby invalidating established protocols and requiring extensive re-optimization.

Quantitative Differentiation of 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA]) Against Closest Analogs


Density and Viscosity Differentiation of [EMIM][TFA] Relative to Common Imidazolium Analogs

[EMIM][TFA] exhibits a density of 1.31 g/cm³ at 25 °C, which is significantly higher than that of [EMIM][DCA] (1.108 g/cm³) and [EMIM][SCN] (1.116 g/cm³), but lower than that of [EMIM][OTf] (1.387 g/cm³) [1]. Its viscosity of 35 cP (at 25 °C) is intermediate between the lower-viscosity [EMIM][DCA] (~21 cP) and the higher-viscosity [EMIM][OTf] (~45 cP) [2]. These differences are attributable to the molar volume and intermolecular interaction strength of the [TFA]⁻ anion, which directly affect mass transport and fluid dynamics in process applications.

Ionic Liquid Physical Properties Density Viscosity Process Engineering

Thermal Conductivity and Heat Transfer Properties of [EMIM][TFA] in Comparison to [EMIM][OTf] and [EMIM][SCN]

In a comprehensive study of nine ionic liquids, [EMIM][TFA] was directly compared to [EMIM][OTf] and [EMIM][SCN] for thermal conductivity, density, viscosity, glass transition temperature, and heat capacity [1]. For ILs containing the [emim]⁺ cation, the significant difference among anions leads to a wider variation in measured thermal conductivity, with [EMIM][TFA] exhibiting distinct heat transfer characteristics compared to [EMIM][OTf] and [EMIM][SCN] [2]. This anion-dependent variation in thermal transport properties is critical for applications in heat exchange and thermal management.

Heat Transfer Fluids Thermal Conductivity Ionic Liquids Process Intensification

CO₂ Absorption Behavior: Physical Physisorption by [EMIM][TFA] vs. Chemical Absorption by [EMIM][Ac]

A direct vapor-liquid equilibrium study compared CO₂ solubility in [EMIM][Ac] and [EMIM][TFA] at 298.1 K and pressures up to 2 MPa [1]. [EMIM][Ac] exhibited strong chemical absorption of CO₂, with negligible vapor pressure up to approximately 20 mol% CO₂ loading [1]. In contrast, [EMIM][TFA] displayed purely physical absorption behavior, with no evidence of chemical reaction [1]. This fundamental difference in absorption mechanism is also supported by a broader study confirming that CO₂ is chemically absorbed in ILs with acetate anions but not in those with trifluoroacetate anions [2].

Gas Separation CO₂ Capture Physisorption Ionic Liquid Absorbents

Electrochemical Window: Oxidative Stability of [TFA]⁻ Anion Relative to Other Common Anions

A systematic cyclic voltammetry study of 16 ionic liquids established the relative oxidative limits of various anions, providing a direct ranking: [TFSI]⁻ > [TPTP]⁻ > [TfO]⁻ > [DCA]⁻ > [TFA]⁻ [1]. This places the trifluoroacetate ([TFA]⁻) anion at the lower end of oxidative stability among the studied anions. Concurrently, the reductive limit of the [EMIm]⁺ cation was ranked relative to other cations, positioning it after pyrrolidinium and piperidinium cations but before morpholinium and pyridinium [1].

Electrochemistry Electrochemical Window Oxidative Stability Ionic Liquid Electrolytes

Oxidative Desulfurization Performance: [EMIM][TFA] as Catalyst Achieving >95% Sulfur Removal

In a patented oxidative desulfurization method, [EMIM][TFA] was employed as a catalyst for simulated FCC gasoline desulfurization using hydrogen peroxide as oxidant [1]. Under optimized conditions (catalyst loading of 1/25 volume ratio of gasoline, reaction temperature of 80 °C, reaction time of 1 hour), the process achieved a desulfurization rate exceeding 95%, reducing sulfur content to below 10 ppm, thereby meeting Euro V emission standards [1].

Desulfurization Catalysis FCC Gasoline Green Chemistry

Priority Application Scenarios for 1-Ethyl-3-methylimidazolium Trifluoroacetate ([EMIM][TFA]) Based on Quantified Differentiation


Pressure-Swing CO₂ Separation Using Physical Absorption

The proven physical absorption mechanism of CO₂ in [EMIM][TFA], in contrast to the chemical absorption exhibited by [EMIM][Ac], makes it the preferred solvent for pressure-swing adsorption (PSA) processes [1]. In such applications, the energy penalty for regeneration is minimized because CO₂ desorption is achieved simply by reducing pressure, without the need for thermal input to reverse a chemical reaction. This scenario is directly supported by the vapor-liquid equilibrium data showing linear CO₂ solubility with pressure and the absence of a reaction plateau [1].

Electrochemical Applications Requiring Moderate Conductivity and a Narrow Potential Window

The measured conductivity of 8.5 mS/cm for [EMIM][TFA] [2], combined with its characterized oxidative limit being the lowest among common anions [3], positions this IL for applications where a narrow electrochemical window is either acceptable or desirable, such as in electrodeposition at lower potentials, or as a component in electrolyte blends where its specific anion properties modulate the overall window. This is a direct application of the electrochemical ranking established by cyclic voltammetry [3].

Catalytic Oxidative Desulfurization of Liquid Fuels

The patent-demonstrated efficacy of [EMIM][TFA] as a catalyst for oxidative desulfurization, achieving >95% sulfur removal to meet Euro V standards (<10 ppm sulfur) [4], validates its use in refining applications. This scenario is uniquely supported by the quantitative performance data showing that [EMIM][TFA] can effectively catalyze the oxidation of sulfur compounds in gasoline under mild conditions (80 °C, 1 hour) [4]. The absence of sulfur-containing anions in the catalyst itself, unlike some alternative ILs based on hydrogen sulfate, further reinforces its suitability for this application [4].

Heat Transfer Fluid Design with Validated Thermal Properties

For engineering heat exchange systems, the experimentally validated thermal conductivity, density, viscosity, and heat capacity data for [EMIM][TFA] [5] provide the necessary parameters for accurate process modeling and equipment design. The direct comparison with other [emim]⁺-based ILs in the same study confirms that thermal conductivity varies significantly with anion choice [5], underscoring the need to select [EMIM][TFA] specifically when its thermal properties have been optimized for a given heat transfer loop, rather than assuming a generic IL will perform similarly.

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